1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-fluorophenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNONPQNUQKFOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a paramount strategy for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions.[1] This guide provides a comprehensive technical overview of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol, a compound of interest due to its combination of a chiral benzylic alcohol, a difluoromethoxy group, and a fluorine-substituted aromatic ring. While this specific molecule is not extensively documented in publicly available literature, this document, grounded in established principles of organic chemistry and data from analogous structures, aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its fundamental properties.
Chemical Identity and Physicochemical Properties
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a fluorinated aromatic alcohol. Its structure presents a stereocenter at the carbinol carbon, meaning it can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.
| Property | Value | Source/Justification |
| Molecular Formula | C₉H₉F₃O₂ | [2] |
| Molecular Weight | 206.16 g/mol | [2] |
| CAS Number | 1341974-99-9 | [2] |
| Appearance | Predicted to be a liquid at room temperature | [3] |
| Storage | Store at room temperature | [3] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | Inferred from the structures of similar fluorinated aromatic compounds. |
| pKa | Estimated to be around 14-15 for the hydroxyl proton. | Typical pKa for benzylic alcohols. The electron-withdrawing fluorine substituents may slightly increase acidity. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | The difluoromethoxy and fluoro groups increase lipophilicity compared to the non-fluorinated analogue. |
Proposed Synthesis and Purification
A robust and logical synthetic approach to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol would involve the synthesis of the key intermediate, 2-(difluoromethoxy)-4-fluoroacetophenone, followed by its conversion to the target secondary alcohol.
Part 1: Synthesis of 2-(Difluoromethoxy)-4-fluoroacetophenone
The synthesis of the precursor ketone can be envisioned starting from the commercially available 2-hydroxy-4-fluoroacetophenone.
Reaction Scheme:
Caption: Proposed synthesis of the key ketone intermediate.
Detailed Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-4-fluoroacetophenone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Difluoromethylation: Introduce a difluoromethylating agent. While chlorodifluoromethane (ClCF₂H) is a traditional reagent, modern, safer alternatives like bromodifluoromethyl)trimethylsilane (TMSCF₂Br) are often preferred. The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-(difluoromethoxy)-4-fluoroacetophenone.
Part 2: Conversion to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Two primary methods are proposed for the conversion of the ketone to the target alcohol: Grignard reaction for methylation or reduction for hydrogenation.
This method introduces the methyl group to form the ethan-1-ol moiety.
Reaction Scheme:
Caption: Grignard reaction to form the target alcohol.
Detailed Protocol:
-
Reaction Setup: A solution of 2-(difluoromethoxy)-4-fluoroacetophenone in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.
-
Grignard Addition: Methylmagnesium bromide (CH₃MgBr) solution in THF is added dropwise to the stirred solution. The reaction progress is monitored by TLC.
-
Quenching: After completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
This method reduces the ketone to the corresponding secondary alcohol.
Reaction Scheme:
Caption: Reduction of the ketone to the target alcohol.
Detailed Protocol:
-
Reaction Setup: 2-(difluoromethoxy)-4-fluoroacetophenone is dissolved in methanol and the solution is cooled to 0 °C.
-
Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is typically rapid.[4][5][6]
-
Work-up: The reaction is quenched by the addition of water or dilute acid. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude alcohol is purified by flash column chromatography.[7][8][9]
Predicted Spectroscopic Data
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| 7.40 - 7.60 | m | 1H | Ar-H | Aromatic proton ortho to the ethan-1-ol group. |
| 6.90 - 7.10 | m | 2H | Ar-H | Aromatic protons meta and para to the ethan-1-ol group. |
| 6.60 - 6.90 | t (J ≈ 73 Hz) | 1H | -OCF₂H | The proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two fluorine atoms. |
| 4.90 - 5.10 | q | 1H | -CH (OH)CH₃ | The methine proton of the alcohol will be a quartet due to coupling with the adjacent methyl group. |
| 2.50 - 3.00 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.[10] |
| 1.40 - 1.60 | d | 3H | -CH(OH)CH₃ | The methyl protons will appear as a doublet due to coupling with the methine proton. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| 155 - 160 (d) | C -F | Aromatic carbon directly attached to fluorine, showing coupling. |
| 145 - 150 (t) | -OC F₂H | Carbon of the difluoromethoxy group, appearing as a triplet due to coupling with two fluorine atoms. |
| 130 - 135 | Ar-C | Quaternary aromatic carbon attached to the ethan-1-ol group. |
| 110 - 125 | Ar-CH | Aromatic methine carbons. |
| 115 - 120 (t) | -OC F₂H | Carbon of the difluoromethoxy group. |
| 65 - 70 | -C H(OH)CH₃ | The carbinol carbon. |
| 23 - 27 | -CH(OH)C H₃ | The methyl carbon. |
Infrared (IR) Spectroscopy
| Predicted Frequency (cm⁻¹) | Vibration | Justification |
| 3600 - 3200 | O-H stretch | A broad and strong absorption characteristic of the hydroxyl group in an alcohol.[11] |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |
| 3000 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methine C-H bonds. |
| 1600 - 1450 | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| 1250 - 1000 | C-O stretch and C-F stretch | Strong absorptions are expected in this region due to the C-O bond of the alcohol and the C-F bonds of the difluoromethoxy and fluoro-substituents. |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show fragmentation patterns characteristic of benzylic alcohols and fluorinated compounds.
| Predicted m/z | Fragment | Justification |
| 206 | [M]⁺ | The molecular ion peak may be observed, though it might be of low intensity due to facile fragmentation. |
| 191 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 188 | [M - H₂O]⁺ | Dehydration is a common fragmentation pathway for alcohols. |
| 155 | [M - OCF₂H]⁺ | Loss of the difluoromethoxy group. |
| 125 | [C₇H₄FO]⁺ | A fragment corresponding to the fluorobenzoyl cation, resulting from cleavage of the C-C bond adjacent to the ring. |
Reactivity and Stability
The chemical reactivity of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is primarily dictated by the benzylic alcohol functionality.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(difluoromethoxy)-4-fluoroacetophenone, using standard oxidizing agents (e.g., PCC, Swern oxidation).
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions at the benzylic position.
-
Stability: The presence of the difluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] The carbon-fluorine bonds are exceptionally strong, rendering the molecule resistant to certain degradation pathways.[12][13] However, like many benzylic alcohols, it may be susceptible to degradation under strongly acidic or oxidizing conditions.
Potential Applications in Research and Development
The structural motifs present in 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol suggest its potential utility in several areas of chemical research and development:
-
Medicinal Chemistry: As a building block, this compound can be used in the synthesis of more complex molecules with potential therapeutic applications. The difluoromethoxy group is a recognized bioisostere for hydroxyl and methoxy groups, offering a means to improve the pharmacokinetic profile of a drug candidate.[1][14]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and are widely used in the agrochemical industry.
-
Materials Science: The unique electronic properties imparted by the fluorine substituents could make this molecule or its derivatives of interest in the development of novel organic materials.
Conclusion
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol represents a molecule with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. This technical guide, by synthesizing information from established chemical principles and data from analogous structures, provides a foundational understanding of its properties, proposed synthesis, and predicted spectroscopic data. The elucidation of its precise experimental data through future research will undoubtedly further clarify its potential and expand its applications.
References
-
PrepChem. Preparation of 2-methoxy-4-fluoroacetophenone. [Link]
-
American Elements. 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Published October 28, 2020. [Link]
- Google Patents. Preparation method of 2,4-difluoroacetophenone.
- Google Patents. Preparation method of 2-chloro-4' -fluoroacetophenone.
- O'Hagan D. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Org Chem. 2022.
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Published June 18, 2025. [Link]
-
Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. Published May 1, 2013. [Link]
-
ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... [Link]
-
ResearchGate. FTIR spectra of corresponding products for each alcohol: (a)... [Link]
- Mohler FL, Bloom EG, Wells EJ, Lengel JH, Wise CE. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. 1952;49(6):369.
-
Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Published February 10, 2016. [Link]
-
ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Published October 4, 2022. [Link]
-
National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
-
HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003119). [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Published January 30, 2023. [Link]
-
National Institute of Standards and Technology. Mass Spectra of Fluorocarbons. [Link]
-
Reddit. Purification of strong polar and basic compounds. Published January 7, 2023. [Link]
-
Royal Society of Chemistry. c6cy02413k1.pdf. [Link]
-
Research Repository UCD. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Published July 10, 2017. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Published August 12, 2011. [Link]
-
ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Published May 15, 2024. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Published April 1, 2019. [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Published April 25, 2018. [Link]
-
ResearchGate. (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. Published July 14, 2020. [Link]
-
Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
OpenStax. 12.2 Interpreting Mass Spectra. Published September 20, 2023. [Link]
-
YouTube. column chromatography & purification of organic compounds. Published February 9, 2021. [Link]
-
Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. Published June 2, 2021. [Link]
-
YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Published February 25, 2023. [Link]
-
ResearchGate. (PDF) Interpretation of Mass Spectra. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
NaBH4 Reduction of Ketone to Alcohol. [Link]
-
ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
-
PrecisePK. How to Interpret FTIR Results: A Beginner's Guide. Published March 21, 2025. [Link]
-
Sci-Hub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol CAS number 1341974-99-9
An In-Depth Technical Guide to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol (CAS: 1341974-99-9): A Key Intermediate in Modern Drug Discovery
Introduction
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a fluorinated aromatic alcohol that serves as a crucial building block in medicinal chemistry and drug development. Its significance lies in the strategic incorporation of a difluoromethoxy (-OCF₂H) group, a moiety increasingly recognized for its ability to confer advantageous properties upon bioactive molecules. The difluoromethoxy group is considered a "privileged" functional group, capable of enhancing metabolic stability, improving cell membrane permeability, and modulating the acidity of nearby functional groups.[1][2]
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, discusses its strategic importance in pharmaceutical design, and details the analytical methodologies required for its characterization and quality control.
Physicochemical Properties and Specifications
The fundamental properties of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol are summarized below. This data is critical for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1341974-99-9 | [3][4] |
| IUPAC Name | 1-[2-(difluoromethoxy)-4-fluorophenyl]ethanol | [3][5] |
| Molecular Formula | C₉H₉F₃O₂ | [3][4] |
| Molecular Weight | 206.16 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Purity | ≥95% (typical) | |
| Storage | Store at room temperature | [3] |
| InChI Key | HNONPQNUQKFOEB-UHFFFAOYSA-N | [3] |
| SMILES | CC(C1=C(C=C(C=C1)F)OC(F)F)O | [3][4] |
Safety and Handling: This compound is classified with the GHS07 pictogram, indicating it can be harmful.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P264, P280, P302+P352, P362. Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the compound in a well-ventilated fume hood.[4]
Synthesis and Mechanistic Rationale
While specific proprietary synthesis routes may vary, a logical and robust two-step pathway can be designed based on established organofluorine chemistry principles. This approach begins with a commercially available precursor and employs reliable, well-documented transformations.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: O-Difluoromethylation of a Phenolic Precursor
The introduction of the difluoromethoxy group onto the aromatic ring is the key transformation. This is most efficiently achieved by reacting the corresponding phenol with a source of difluorocarbene (:CF₂).
Experimental Protocol:
-
Deprotonation: To a stirred solution of 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF/acetonitrile) is added a base such as potassium carbonate (2.0-3.0 eq.). The mixture is stirred at room temperature to form the potassium phenolate in situ. The formation of the phenolate is crucial as the neutral phenol is not sufficiently nucleophilic to trap the highly electrophilic difluorocarbene.
-
Carbene Generation & Trapping: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq.) is added to the mixture. The reaction vessel is then heated (typically to 80-120 °C). Thermal decarboxylation of the salt generates difluorocarbene, a transient but highly reactive intermediate.[6]
-
Reaction: The in situ-generated phenolate anion acts as a nucleophile, attacking the difluorocarbene to form the aryl difluoromethyl ether bond.[7] The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product, 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethanone, is then purified by column chromatography.
Caption: Mechanism of O-difluoromethylation via carbene insertion.
Step 2: Selective Ketone Reduction
The final step is the reduction of the ketone functionality to the desired secondary alcohol. This is a standard and high-yielding transformation in organic synthesis.
Experimental Protocol:
-
Dissolution: The purified 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethanone (1.0 eq.) from Step 1 is dissolved in a protic solvent, typically methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath (0-5 °C). Sodium borohydride (NaBH₄) (1.0-1.5 eq.) is added portion-wise to control the exothermic reaction and hydrogen evolution. The choice of NaBH₄ is strategic; it is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the more robust aromatic ring or the difluoromethoxy group.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product, 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol. Further purification is typically not required if the starting ketone was of high purity.
Strategic Importance in Drug Discovery
The title compound is not an active pharmaceutical ingredient (API) itself, but rather a valuable building block. Its utility stems from the unique properties of the difluoromethoxy group, which acts as a powerful modulator of a molecule's biological profile.
-
Metabolic Stability: The -OCF₂H group can serve as a bioisosteric replacement for metabolically vulnerable groups like methoxy (-OCH₃) or benzylic alcohols. The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[2][8]
-
Lipophilicity and Permeability: Fluorine is highly electronegative yet the -OCF₂H group increases lipophilicity (logP), which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[8]
-
Conformational Control: Unlike the planar methoxy group, the -OCF₂H group adopts a conformation orthogonal to the aromatic ring, which can influence the molecule's overall shape and its binding affinity to a biological target.[2]
-
Hydrogen Bonding: The hydrogen atom on the difluoromethyl group is sufficiently acidic to act as a weak hydrogen bond donor, a property not shared by the trifluoromethoxy (-OCF₃) group. This can introduce new, favorable interactions within a protein's active site.[8][9]
Caption: Role of the -OCF₂H group in enhancing drug properties.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol.
Standard Analytical Workflow
-
Purity Assessment (HPLC):
-
Protocol: A reverse-phase HPLC method is employed. A C18 column is used with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid or TFA) at a flow rate of 1 mL/min. Detection is performed using a UV detector at a wavelength where the aromatic chromophore absorbs (e.g., 254 nm).
-
Validation: The method should demonstrate a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
-
-
Structural Elucidation (NMR):
-
Protocol: The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Validation & Expected Signals:
-
¹H NMR: Will show characteristic signals for the aromatic protons, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), a broad singlet for the hydroxyl proton (-OH), and a triplet for the difluoromethoxy proton (-OCF₂H) due to coupling with the two fluorine atoms.
-
¹³C NMR: Will confirm the number of unique carbon atoms. The carbon of the -OCF₂H group will appear as a triplet.
-
¹⁹F NMR: Will show two distinct signals: a doublet for the single fluorine on the aromatic ring and a triplet for the two equivalent fluorine atoms of the difluoromethoxy group.
-
-
-
Molecular Weight Confirmation (MS):
-
Protocol: Mass spectrometry, often coupled with GC (GC-MS) or LC (LC-MS), is used to determine the molecular weight. Electrospray ionization (ESI) is a common technique.
-
Validation: The spectrum should show a prominent ion corresponding to the molecular ion [M]+ or, more commonly in ESI, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The observed mass should match the calculated exact mass of C₉H₉F₃O₂.
-
| Analytical Technique | Purpose | Expected Key Result |
| HPLC | Purity Assessment | Single major peak with >95% area |
| ¹H NMR | Structural Confirmation | Characteristic signals including a triplet for the -OCF₂H proton |
| ¹⁹F NMR | Fluorine Environment | Two signals: a doublet (Ar-F) and a triplet (-OCF₂H) |
| Mass Spectrometry | Molecular Weight | [M+H]⁺ at m/z = 207.06 |
Conclusion
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is more than a mere chemical intermediate; it is an enabling tool for modern drug discovery. Its value is derived from the strategically positioned difluoromethoxy group, which provides a reliable method for chemists to overcome common pharmacological hurdles such as poor metabolic stability and low bioavailability. The synthetic pathways to this molecule are robust and based on well-understood chemical principles, and its characterization can be achieved through standard analytical techniques. For research teams aiming to fine-tune the properties of lead compounds, building blocks like this are indispensable for accelerating the journey from discovery to clinical candidate.
References
-
MySkinRecipes. 2-[4-(difluoromethoxy)phenyl]ethan-1-ol. Available at: [Link]
-
American Elements. 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol. Available at: [Link]
-
National Center for Biotechnology Information (2023). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. 2-(Difluoromethoxy)ethan-1-ol. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol. PubChem Compound Database. Available at: [Link]
-
Ni, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7078-7104. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(44), 7359-7373. Available at: [Link]
-
National Center for Biotechnology Information. 1-(4-Fluorophenyl)ethanol. PubChem Compound Database. Available at: [Link]
-
ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
-
Organic Syntheses. Difluoromethylation of Phenols. Available at: [Link]
-
ResearchGate. (PDF) The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
- Google Patents. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides.
-
Molbase. Send Inquiry or RFQ to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan.... Available at: [Link]
Sources
- 1. 2-[4-(difluoromethoxy)phenyl]ethan-1-ol [myskinrecipes.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 1341974-99-9|1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Spectroscopic Analysis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions Division, Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel fluorinated alcohol, 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related molecules.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol, features two distinct fluorine environments: a difluoromethoxy group and a fluorine substituent on the phenyl ring. This structural complexity necessitates a multi-faceted spectroscopic approach for unambiguous characterization.
This guide will delve into the core spectroscopic techniques required to elucidate the structure and purity of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol, providing both theoretical background and actionable experimental protocols.
Molecular Structure:
Caption: Chemical structure of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of invaluable information.
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electronegative atoms, like fluorine and oxygen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the molecule.
Anticipated ¹H NMR Spectral Data for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol:
| Proton Assignment | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ | 1.4 - 1.6 | Doublet (d) | ~6-7 | 3H |
| CH-OH | 4.9 - 5.2 | Quartet (q) | ~6-7 | 1H |
| OH | Variable (broad singlet) | Broad s | - | 1H |
| Ar-H (H3, H5, H6) | 6.8 - 7.5 | Multiplet (m) | - | 3H |
| OCHF₂ | 6.5 - 6.8 | Triplet (t) | ~73-75 (²JHF) | 1H |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation between scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration of all proton signals.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The presence of fluorine atoms leads to C-F coupling, which can be observed in the ¹³C NMR spectrum and provides valuable structural information.
Anticipated ¹³C NMR Spectral Data for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol:
| Carbon Assignment | Anticipated Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| CH₃ | 20 - 25 | Singlet (s) |
| CH-OH | 65 - 70 | Singlet (s) |
| Ar-C (C1-C6) | 110 - 160 | Doublets (d) and Triplets (t) due to C-F coupling |
| OCF₂H | 115 - 120 | Triplet (t) due to ¹JCF |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: As per ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required compared to ¹H NMR.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Spectroscopy
Theoretical Basis: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine-containing functional groups.
Anticipated ¹⁹F NMR Spectral Data for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol:
| Fluorine Assignment | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-F | -110 to -120 | Singlet (or multiplet if coupled to aromatic protons) | - |
| OCF₂H | -80 to -90 | Doublet (d) | ~73-75 (²JHF) |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Requires a spectrometer equipped with a fluorine probe.
-
Acquisition Parameters: Similar to ¹H NMR, but with a different spectral width and reference compound (typically CFCl₃ at 0 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups.
Anticipated IR Absorption Bands for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (alcohol) | Strong, broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium |
| 1500 - 1600 | C=C stretch (aromatic) | Medium-Strong |
| 1200 - 1300 | C-O stretch (alcohol) | Strong |
| 1000 - 1150 | C-F stretch (Ar-F and OCF₂) | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Anticipated Mass Spectrum of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (206.16 g/mol ) should be observed.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) to give a fragment at m/z 191.
-
Loss of a water molecule (-H₂O) from the molecular ion to give a fragment at m/z 188.
-
Cleavage of the C-C bond adjacent to the alcohol, leading to fragments corresponding to the phenyl and ethan-1-ol moieties.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Data Synthesis and Structural Confirmation
The definitive structural confirmation of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is achieved by synthesizing the information obtained from all spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of the molecular structure.
Conclusion
The comprehensive spectroscopic analysis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol requires a synergistic application of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. This guide has provided a detailed framework for the acquisition, interpretation, and integration of this data. By understanding the principles behind each technique and following the outlined protocols, researchers can confidently characterize this and other novel fluorinated compounds, thereby accelerating the drug discovery and development process.
References
Due to the proprietary nature of this specific compound's data, public references containing its full spectroscopic analysis are not available at the time of this publication. The principles and methodologies described are based on established spectroscopic theory and best practices in the field of analytical chemistry.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction: The Rise of a Privileged Fluorinated Motif
For decades, medicinal chemists have utilized fluorine to optimize drug candidates. The introduction of fluorine or fluorinated groups can profoundly alter a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity.[1] While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are well-established, the difluoromethoxy (-OCF₂H) group has gained significant attention for the distinct and advantageous properties it confers.[2][3] It serves as a fascinating surrogate for methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, and its unique hydrogen bonding capability allows it to act as a potential bioisostere for hydroxyl (-OH), amino (-NH), and thiol (-SH) groups.[3]
Chapter 1: Unraveling the Physicochemical Properties of the -OCF₂H Group
The utility of the -OCF₂H group stems from its distinct electronic and steric profile, which is intermediate between its methoxy and trifluoromethoxy cousins. This nuanced character allows for precise modulation of molecular properties.
Lipophilicity and "Dynamic" Character
Lipophilicity, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂H group. Molecules containing the -OCF₂H group exhibit what can be described as "dynamic lipophilicity" (πx = +0.2–0.6).[2] This is due to the low rotational barrier around the O–CF₂H bond, allowing the group to alter its conformation and, consequently, its lipophilic character in response to its chemical environment.[2]
Table 1: Comparative Physicochemical Properties of Methoxy Analogues
| Property | -OCH₃ | -OCF₂H | -OCF₃ |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.2 to +0.6[2] | +1.04[4] |
| Hydrogen Bond Donating Ability (Abraham's A) | No | Yes (Moderate)[5] | No |
| Conformational Preference (Aryl-O Bond) | Planar | No strong preference[6] | Orthogonal[2] |
A Unique Hydrogen Bond Donor
A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[7] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to engage in hydrogen bonding—a trait absent in both methoxy and trifluoromethoxy groups.[7] This ability has been quantified using Abraham's solute ¹H NMR analysis, which measures the hydrogen bond acidity parameter (A).[5][6] The hydrogen bond donating strength of the -OCF₂H group is comparable to that of thiophenols and anilines, making it a valuable bioisosteric replacement for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[5][7]
Conformational Flexibility
The conformational preference of the -OCF₂H group when attached to an aromatic ring is another key feature. While aryl methoxy groups favor a planar conformation to maximize conjugation and aryl trifluoromethoxy groups adopt an orthogonal conformation, aryl difluoromethoxy ethers exhibit no strong orientational preference.[6] This conformational adaptability allows the group to orient itself for optimal binding within a protein's active site, potentially enhancing potency and selectivity.[6]
Electronic Effects and pKa Modulation
The strong electron-withdrawing nature of the -OCF₂H group can significantly influence the acidity or basicity (pKa) of proximal functional groups.[7] This effect can be strategically exploited to modulate the ionization state of a drug at physiological pH, which is crucial for its solubility, permeability, and interaction with its biological target.[7][8]
Chapter 2: Synthesis of Difluoromethoxy-Containing Compounds
The growing importance of the -OCF₂H group has spurred the development of numerous synthetic methods for its introduction into molecules.[3]
Strategies for O-Difluoromethylation
The most prevalent method for synthesizing difluoromethyl ethers involves the reaction of an oxygen nucleophile (like a phenol or alcohol) with a difluorocarbene (:CF₂) source.[2] Various reagents have been developed to generate difluorocarbene, including:
-
Sodium chlorodifluoroacetate[2]
-
Diethyl bromodifluoromethylphosphonate[2]
-
(Difluoromethyl)triphenylphosphonium bromide[6]
-
Visible-light photoredox catalysis approaches for milder conditions[2]
More recent advancements include copper-catalyzed methods that allow for the difluoromethylation of functionalized aliphatic alcohols under mild conditions, expanding the accessibility of complex molecules containing the OCF₂H group.[6][9]
This protocol is adapted from the work of Mykhailiuk and co-workers for the synthesis of difluoromethyl ethers from polyfunctional alcohols using FSO₂CF₂CO₂H.[6]
Objective: To synthesize a difluoromethyl ether from a primary alcohol using a copper-catalyzed reaction.
Materials:
-
Primary alcohol (e.g., benzyl alcohol) (1.0 eq)
-
FSO₂CF₂CO₂H (Difluoromethanesulfonyl fluoride) (2.0 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous 1,4-dioxane.
-
Addition of Catalyst: Add Copper(I) iodide (0.1 eq) to the stirred solution.
-
Addition of Reagent: Slowly add FSO₂CF₂CO₂H (2.0 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Expected Outcome: The ¹⁹F NMR spectrum should show a characteristic signal for the -OCF₂H group. The ¹H NMR will show a corresponding triplet for the proton of the -OCF₂H group.
Chapter 3: The -OCF₂H Group in Drug Disposition and Metabolism
A primary driver for incorporating the -OCF₂H group is to enhance a drug's metabolic stability.
Blocking Metabolic Hotspots
The C-F bond is significantly stronger than the C-H bond, making fluorinated groups more resistant to metabolic degradation.[4] A common metabolic liability for drugs containing a methoxy group is oxidative O-demethylation by cytochrome P450 enzymes. Replacing the -OCH₃ group with an -OCF₂H group effectively blocks this pathway, as the abstraction of a hydrogen atom from the methyl group is no longer possible. This can lead to a longer drug half-life, reduced clearance, and a lower required dose.[7]
Case Study: Pantoprazole
Pantoprazole, a proton pump inhibitor, is a prominent example of a marketed drug containing a difluoromethoxy group.[6][8] The inclusion of the -OCF₂H group on the benzimidazole ring system contributes to its metabolic stability and modulates the pKa of the nearby nitrogen atoms, which is critical for its mechanism of action.[8]
The following diagram illustrates the increased metabolic stability imparted by the -OCF₂H group compared to the -OCH₃ group.
Caption: Metabolic stability of -OCF₂H vs. -OCH₃.
Chapter 4: The Difluoromethoxy Group in Action: Case Studies in Drug Design
The unique properties of the -OCF₂H group have been successfully applied in various drug discovery programs.[8]
Bioisosterism and Target Engagement
The ability of the -OCF₂H group to act as a bioisostere for hydroxyl and thiol groups, while offering improved metabolic stability, is a powerful strategy.[7] Its hydrogen bond donating capability allows it to mimic the interactions of these groups with protein targets.
Modulating ADME Properties
In the development of inhibitors for Trypanosoma brucei N-myristoyltransferase, an N-CF₂H substituted sulfonamide showed reduced clearance compared to its N-methyl analogue, demonstrating the impact of this group on pharmacokinetic properties.[8]
This workflow outlines a systematic approach for medicinal chemists to assess the utility of the -OCF₂H group.
Caption: Lead optimization workflow with the -OCF₂H group.
Conclusion and Future Outlook
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[7] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[7][8] As synthetic methodologies continue to evolve, allowing for more facile and late-stage introduction of this group, we can expect to see its even wider application in the design of next-generation therapeutics. The ability to finely tune multiple parameters with a single, relatively small functional group ensures that the -OCF₂H moiety will remain a strategic asset in drug discovery for the foreseeable future.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218-7253. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(23), 5674. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
Pek, E., & Togni, A. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(21), 9789-9798. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Institutes of Health. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (n.d.). National Institutes of Health. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). National Institutes of Health. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
-
Mykhailiuk, P. K. (2015). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. Organic Letters, 17(21), 5348-5351. [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol in CNS Drug Discovery: A Technical Guide
This in-depth technical guide explores the potential of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol as a valuable scaffold in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. We will delve into its synthetic viability, predicted pharmacological profile, and a strategic workflow for its evaluation as a CNS drug candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies in neuroscience.
Introduction: The Fluorine Advantage in CNS Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, particularly for CNS-acting agents. The unique properties of fluorine, such as its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for the methoxy group, offering enhanced metabolic stability by preventing O-demethylation and reducing overall oxidative metabolism.[3][4] This increased stability can lead to a longer drug half-life and reduced clearance.[4] Similarly, the 4-fluorophenyl moiety is a common feature in many CNS drugs, often improving the blood-brain barrier (BBB) penetration.[1][2]
The molecule 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol combines these two privileged fluorine-containing motifs, making it a highly promising, yet underexplored, platform for the development of next-generation CNS therapeutics. This guide will provide a comprehensive overview of a proposed synthetic route and a hypothetical drug discovery cascade to unlock its potential.
Part 1: Synthesis and Characterization
Given the lack of a published synthesis for 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol, a plausible and efficient synthetic route is proposed, starting from commercially available materials. The overall strategy involves the synthesis of the key ketone intermediate, 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-one, followed by its reduction to the target alcohol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol.
Step 1: Synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one
The first step involves the O-difluoromethylation of a commercially available hydroxyacetophenone. This reaction introduces the key difluoromethoxy group.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a pressure vessel, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Difluoromethylation: Cool the mixture to 0 °C and carefully introduce a difluoromethylating agent, such as chlorodifluoromethane (ClCF₂H) gas, or use a precursor like sodium chlorodifluoroacetate. The reaction is then heated to a temperature typically ranging from 80 to 120 °C for several hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-one.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent facilitates the nucleophilic substitution reaction. The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide. The reaction is performed in a sealed vessel under pressure to maintain a sufficient concentration of the gaseous difluoromethylating agent.
Step 2: Reduction to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
The final step is the reduction of the ketone to the desired secondary alcohol. This is a standard and high-yielding transformation in organic synthesis.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-one (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature.
-
Reduction: Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise.
-
In-Process Control: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Remove the bulk of the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography, if necessary, yields the final product, 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol.
Self-Validating System: The purity and identity of the final compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Predicted Physicochemical and Pharmacokinetic Properties
The strategic inclusion of fluorine is expected to bestow favorable drug-like properties upon the target molecule.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 224.17 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Lipophilicity) | ~2.5 - 3.5 | The difluoromethoxy and fluoro groups increase lipophilicity, which can aid in BBB penetration. |
| pKa (Acidity of -OH) | ~14-15 | Typical for a secondary alcohol, influencing its hydrogen bonding capacity. |
| Metabolic Stability | High | The difluoromethoxy group is resistant to O-dealkylation, a common metabolic pathway for methoxy groups, thus blocking a potential site of metabolism.[3][4] |
| Blood-Brain Barrier Permeability | Potentially High | Increased lipophilicity and the presence of the fluorophenyl moiety are known to enhance CNS penetration.[1][2] |
Part 3: A Hypothetical CNS Drug Discovery Workflow
A structured screening cascade is proposed to efficiently evaluate the potential of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol in CNS drug discovery.
Sources
- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Welcome to the technical support guide for the purification of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar fluorinated aromatic alcohols. Given the limited specific literature on this exact molecule, this guide is built upon foundational principles of organic chemistry, extensive experience with analogous compounds, and established purification methodologies. Our aim is to provide you with a robust framework for troubleshooting common challenges you may encounter.
Understanding the Molecule: Structural Insights and Potential Challenges
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a chiral secondary alcohol containing a difluoromethoxy group and a fluorine atom on the phenyl ring. These features, while crucial for its intended biological activity, can introduce specific challenges during purification:
-
Polarity: The hydroxyl group imparts significant polarity, influencing its solubility and interaction with chromatographic stationary phases.
-
Fluorination: The presence of fluorine atoms can alter the molecule's polarity, boiling point, and susceptibility to certain chemical conditions.
-
Chirality: The molecule possesses a stereocenter, meaning it exists as a pair of enantiomers. Purification may require chiral separation techniques if a single enantiomer is desired.
-
Stability: While generally stable, fluorinated compounds can sometimes be sensitive to strongly acidic or basic conditions.
Anticipating Impurities: A Synthesis-Forward Approach
A common synthetic route to 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol is the Grignard reaction between 2-(difluoromethoxy)-4-fluorobenzaldehyde and a methylmagnesium halide (e.g., MeMgBr).[1] This allows us to predict potential impurities:
-
Unreacted Starting Materials: Residual 2-(difluoromethoxy)-4-fluorobenzaldehyde.
-
Grignard Byproducts: Homocoupling products of the Grignard reagent and magnesium salts.[2]
-
Over-reaction Products: While less common with aldehydes, potential for side reactions.
-
Solvent and Reagent Residues: Diethyl ether, THF, and quenching agents.
The following troubleshooting guide is structured to address issues arising from these and other potential impurities.
Troubleshooting and FAQs
Issue 1: Low Purity After Initial Work-up
Question: My initial work-up of the reaction mixture yields a product with significant impurities, as indicated by TLC and ¹H NMR. How can I improve the initial purification?
Answer:
A robust aqueous work-up is crucial for removing the bulk of inorganic salts and water-soluble impurities.
Potential Causes & Solutions:
-
Incomplete Quenching: The Grignard reaction must be carefully quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). Add the quenching solution slowly at 0 °C to control the exotherm.
-
Formation of Emulsions: Emulsions can trap your product and impurities. To break them, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.[3]
-
Precipitation of Magnesium Salts: Magnesium salts can sometimes precipitate, trapping the product. Ensure sufficient aqueous solution is used to dissolve all salts. A dilute acid wash (e.g., 1M HCl) can help, but monitor for any potential degradation of your product.
Recommended Work-up Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous NH₄Cl solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Difficulty with Flash Column Chromatography
Question: I'm struggling to get good separation of my product from impurities using flash column chromatography. The fractions are either mixed or the product elutes with a lot of tailing.
Answer:
Flash column chromatography is a powerful technique, but its success hinges on careful optimization of the stationary and mobile phases.[4]
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent is critical. For a moderately polar compound like 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is a good starting point.[5]
-
Compound Tailing: Tailing is often due to strong interactions between the polar alcohol and the slightly acidic silica gel. Adding a small amount of a polar modifier like triethylamine (0.1-1%) or methanol (1-2%) to your eluent can mitigate this by competing for active sites on the silica.
-
Poorly Packed Column: An improperly packed column will lead to channeling and poor separation. Ensure your silica slurry is homogenous and well-settled before loading your sample.
Experimental Workflow: Optimizing Flash Chromatography
Recommended Solvent Systems:
| Solvent System (v/v) | Polarity | Comments |
| Hexane:Ethyl Acetate | Low to Medium | A standard and effective system for many compounds. Start with 9:1 and gradually increase the proportion of ethyl acetate.[6] |
| Dichloromethane:Methanol | Medium to High | Useful for more polar compounds. A small percentage of methanol can significantly increase polarity.[5] |
| Toluene:Acetone | Medium | An alternative to chlorinated solvents. |
Issue 3: Product is an Oil and Won't Crystallize
Question: After chromatography, my product is a thick oil, but I need a solid for further steps. How can I induce crystallization?
Answer:
Obtaining a crystalline solid from a purified oil can be challenging but is often achievable through careful solvent selection and technique.[7][8]
Potential Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent can inhibit crystallization. Ensure your product is thoroughly dried under high vacuum.
-
Amorphous Solid: The product may be an amorphous solid or a glass.
-
Incorrect Solvent Choice: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[9]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small vials, test the solubility of a small amount of your oil in various solvents (e.g., hexanes, diethyl ether, toluene, or mixtures). Look for a solvent or solvent pair where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[10]
-
Dissolution: In a flask, dissolve your product in the minimum amount of the chosen hot solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less pure crystals.[11]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal (if available).[11]
-
Cooling: Once crystal growth has started, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[12]
Issue 4: Racemic Mixture Requires Enantiomeric Separation
Question: My application requires a single enantiomer of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol. What are my options for chiral separation?
Answer:
Separating enantiomers is a common challenge for chiral molecules and typically requires specialized chromatographic techniques.[13][14]
Potential Solutions:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for analytical and preparative separation of enantiomers.[15] You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic alcohols.[16]
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for chiral separations.
General Approach for Chiral Method Development:
-
Column Screening: Screen a variety of chiral columns with different stationary phases.
-
Mobile Phase Optimization: For normal-phase chiral HPLC, typical mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[17] The ratio of these solvents will significantly impact the separation.
-
Flow Rate and Temperature: Optimize these parameters to improve resolution and peak shape.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Google Patents.
-
Organic Chemistry, University of Colorado Boulder. Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Springer. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling. [Link]
-
Thompson Rivers University. Experiment 2: Recrystallization. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
ACS Publications. Synthesis and Crystal Engineering of Fluorinated Rubrenes. [Link]
-
GOGO Protocole. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
University of Missouri–St. Louis. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
Reddit. Chiral alcohol separation : r/CHROMATOGRAPHY. [Link]
-
ACS Publications. The Grignard Reagents. [Link]
-
MDPI. Systematic Investigation on Supported Gold Catalysts Prepared by Fluorine-Free Basic Etching Ti3AlC2 in Selective Oxidation of Aromatic Alcohols to Aldehydes. [Link]
-
YouTube. Action of Grignard Reagent on Aldehyde and Ketone. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. athabascau.ca [athabascau.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Stabilizing 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol in Synthetic Applications
Welcome to the technical support center for 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this valuable fluorinated building block into their synthetic pathways. Our goal is to provide you with in-depth, field-proven insights to anticipate and overcome potential stability challenges, ensuring the integrity of your reactions and the purity of your products.
Introduction: Understanding the Molecule's Reactivity
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a secondary benzylic alcohol. This structural class is known for its susceptibility to two primary degradation pathways: oxidation to the corresponding ketone and acid-catalyzed dehydration to form a styrene derivative. The presence of the electron-withdrawing difluoromethoxy and fluoro substituents on the aromatic ring influences the reactivity of the benzylic alcohol, a factor that must be considered during reaction design. The difluoromethoxy group, in particular, is known to enhance metabolic stability in drug candidates, making this a desirable moiety to preserve.[1] This guide will provide a framework for identifying potential degradation triggers and implementing effective preventative strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected ketone in my reaction mixture. What is happening?
A1: The most likely cause is the oxidation of the secondary benzylic alcohol. This is a common transformation for this class of compounds.[2] The presence of oxidizing agents, even mild ones or atmospheric oxygen under certain conditions (e.g., elevated temperatures, presence of metal catalysts), can facilitate this conversion.
Q2: My reaction under acidic conditions is producing a significant amount of a nonpolar byproduct. What could it be?
A2: You are likely observing the product of acid-catalyzed dehydration. Benzylic alcohols can eliminate water in the presence of strong or even moderate acids to form a double bond, resulting in a styrene derivative. The stability of the resulting conjugated system drives this reaction.
Q3: Can the difluoromethoxy group itself degrade?
A3: The difluoromethoxy group is generally considered to be highly stable and resistant to metabolic degradation due to the strong carbon-fluorine bonds.[1] Under typical synthetic conditions, degradation of this group is not a primary concern.
Q4: Are there general precautions I should take when working with this compound?
A4: Yes. To minimize degradation, it is advisable to:
-
Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.
-
Avoid unnecessarily high reaction temperatures.
-
Be mindful of the pH of your reaction mixture; avoid strongly acidic or basic conditions unless the alcohol is protected.
-
When performing reactions where the alcohol's reactivity is not desired, consider using a protecting group.
Troubleshooting Guides: Navigating Common Synthetic Challenges
This section provides a deeper dive into the primary degradation pathways and offers detailed, actionable solutions.
Issue 1: Unwanted Oxidation to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one
Causality: The benzylic C-H bond of the alcohol is susceptible to cleavage by a variety of oxidizing agents, leading to the formation of a carbonyl group. This process can be catalyzed by transition metals or occur under thermal and photolytic stress.
Visualizing the Problem:
Caption: Oxidation of the secondary alcohol to a ketone.
Troubleshooting & Prevention:
| Symptom | Potential Cause | Recommended Solution |
| Formation of ketone byproduct during a non-oxidative reaction. | Presence of adventitious oxygen, peroxidic impurities in solvents, or catalytic activity of metal reagents. | 1. Degas Solvents: Thoroughly degas all solvents prior to use. 2. Use Fresh Reagents: Employ freshly opened or purified reagents and solvents. 3. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Desired reaction requires an oxidant, but over-oxidation or side reactions occur. | The chosen oxidant is too harsh or non-selective. | Select Mild Oxidants: For controlled oxidations, consider using milder reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation. |
| Reaction involves a transition metal catalyst and ketone formation is observed. | The metal center is catalyzing the oxidation of the alcohol. | Protect the Alcohol: Prior to the metal-catalyzed step, protect the alcohol functionality. A silyl ether is often a suitable choice.[3][4] |
Experimental Protocol: Protection of the Alcohol as a Silyl Ether
To prevent unwanted oxidation, the hydroxyl group can be temporarily masked as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under a wide range of non-acidic reaction conditions.[3][5]
Step-by-Step Methodology:
-
Dissolve the Alcohol: In a flame-dried flask under an inert atmosphere, dissolve 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add Base: Add imidazole (1.5-2.0 eq.).
-
Add Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2-1.5 eq.) to the solution.
-
Monitor Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by column chromatography on silica gel.
Issue 2: Formation of 1-(Difluoromethoxy)-4-fluoro-2-vinylbenzene via Dehydration
Causality: In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent departure of water generates a benzylic carbocation, which is stabilized by the aromatic ring. A proton is then eliminated from the adjacent carbon to form a stable styrene derivative.
Visualizing the Problem:
Caption: Acid-catalyzed dehydration pathway.
Troubleshooting & Prevention:
| Symptom | Potential Cause | Recommended Solution |
| Formation of a nonpolar byproduct in the presence of a Brønsted or Lewis acid. | Acid-catalyzed dehydration. | 1. Avoid Strong Acids: If possible, use non-acidic reagents or conditions. 2. Lower Temperature: Run the reaction at the lowest possible temperature to disfavor the elimination pathway. 3. Protect the Alcohol: If acidic conditions are unavoidable, protect the alcohol as a silyl ether or another acid-stable protecting group prior to this step.[3][4] |
| The desired reaction is a nucleophilic substitution at the benzylic position, but elimination is the major pathway. | The reaction conditions favor elimination over substitution (e.g., high temperature, non-nucleophilic base). | Optimize Conditions for Substitution: Use a more nucleophilic counter-ion, a less coordinating solvent, and lower reaction temperatures. Consider converting the alcohol to a better leaving group that is less prone to elimination under the chosen conditions (e.g., a tosylate or mesylate, followed by SN2 displacement). |
Experimental Protocol: Deprotection of a TBDMS Ether
After the desired synthetic transformations are complete, the TBDMS protecting group can be selectively removed to regenerate the alcohol.
Step-by-Step Methodology:
-
Dissolve the Silyl Ether: Dissolve the TBDMS-protected alcohol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).
-
Add Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1-1.5 eq., typically 1M in THF). The strong silicon-fluoride bond is the driving force for this reaction.[6]
-
Monitor Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the deprotected alcohol by column chromatography if necessary.
Concluding Remarks
The successful application of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol in complex syntheses hinges on a proactive approach to managing its potential degradation pathways. By understanding the underlying mechanisms of oxidation and dehydration, and by judiciously employing protective group strategies, researchers can ensure the stability of this valuable intermediate. This guide provides a foundational framework for troubleshooting; however, careful reaction monitoring and optimization will always be paramount to achieving high yields and purity.
References
-
Moon, H. W., Lavagnino, M. N., Lim, S., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. Available from: [Link]
-
Moon, H. W., Lavagnino, M. N., Lim, S., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Available from: [Link]
-
American Elements. (n.d.). 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol. Available from: [Link]
-
ResearchGate. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Available from: [Link]
-
ResearchGate. (2016). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Available from: [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available from: [Link]
-
Chad's Prep. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube. Available from: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
-
National Institutes of Health. (2024). Mechanochemical difluoromethylations of ketones. Available from: [Link]
-
ResearchGate. (2016). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Available from: [Link]
-
Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Available from: [Link]
-
Wikipedia. (n.d.). Silyl ether. Available from: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Welcome to the technical support center for the synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure a robust and reproducible process.
I. Synthesis Overview and Key Challenges
The synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a multi-step process that is crucial for the development of various pharmaceutical agents. The core of this synthesis typically involves two key transformations: the difluoromethylation of a phenolic precursor to introduce the difluoromethoxy group, followed by a Grignard reaction to construct the ethanol side chain.
While the synthesis is conceptually straightforward, scaling it up from the lab bench to pilot or production scale introduces a unique set of challenges. These can range from managing exothermic reactions and ensuring reagent purity to controlling impurity profiles and optimizing product isolation. This guide will address these issues in a practical, question-and-answer format.
Overall Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section is dedicated to addressing specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Step 1: Synthesis of the Precursor, 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Question 1: My difluoromethylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete difluoromethylation is a common hurdle. The reaction, which typically involves a difluorocarbene precursor like sodium 2-chloro-2,2-difluoroacetate, is highly sensitive to several factors.[1]
-
Moisture and Air Sensitivity: The generation of difluorocarbene is highly susceptible to moisture. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Base Selection and Quality: The choice and quality of the base are critical. Cesium carbonate is often effective, but its hygroscopic nature demands careful handling.[1] Ensure it is freshly dried or from a newly opened container. Other bases like potassium carbonate can also be used, but may require higher temperatures or longer reaction times.
-
Solvent Effects: Aprotic polar solvents like DMF or NMP are typically used to facilitate the reaction. The purity of the solvent is paramount. Old or improperly stored DMF can contain amines that can interfere with the reaction.
-
Temperature Control: The decomposition of the difluorocarbene precursor is temperature-dependent. If the temperature is too low, the reaction will be slow. Conversely, if it's too high, side reactions and decomposition of the carbene can occur. Monitor the reaction temperature closely and optimize it for your specific scale.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the difluorocarbene source and base is used. An excess of the difluorinating agent is often necessary to drive the reaction to completion.
Troubleshooting Table: Difluoromethylation
| Parameter | Potential Issue | Recommended Action |
| Reaction Environment | Presence of moisture or oxygen. | Use oven-dried glassware; conduct the reaction under an inert atmosphere (N2 or Ar); use anhydrous solvents. |
| Base | Inactive or insufficient base. | Use freshly dried cesium carbonate or potassium carbonate; ensure proper stoichiometry. |
| Solvent | Impure or inappropriate solvent. | Use high-purity, anhydrous DMF or NMP. |
| Temperature | Sub-optimal reaction temperature. | Carefully control and optimize the temperature. Start with literature values and adjust as needed based on in-process monitoring. |
| Reagents | Poor quality difluorinating agent. | Use a reputable supplier for sodium 2-chloro-2,2-difluoroacetate and verify its purity if possible. |
Question 2: I am observing significant amounts of side products during the formylation step to produce 2-(Difluoromethoxy)-4-fluorobenzaldehyde. How can I minimize these?
Answer:
The formylation of the Grignard reagent derived from 1-bromo-2-(difluoromethoxy)-4-fluorobenzene can be a delicate step. Side reactions can arise from several sources.
-
Grignard Reagent Formation: Incomplete formation of the Grignard reagent can lead to unreacted starting material. Ensure the magnesium turnings are activated (e.g., with a crystal of iodine or by grinding) and that the reaction is initiated properly.[2]
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide, leading to a biphenyl impurity.[3] This is often favored by higher temperatures and high concentrations of the aryl bromide. Add the aryl bromide slowly to the magnesium to maintain a low instantaneous concentration.
-
Reaction with the Formylating Agent: The choice of formylating agent is critical. N,N-Dimethylformamide (DMF) is commonly used. Slow addition of the Grignard reagent to an excess of cold DMF is recommended to prevent over-addition and the formation of secondary alcohol impurities.
-
Work-up Procedure: The acidic work-up must be carefully controlled. A vigorous quench can lead to localized heating and potential degradation of the product. A slow, controlled addition of a saturated ammonium chloride solution or dilute acid is preferable.[4]
Step 2: Grignard Reaction for the Synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Question 3: The initiation of my Grignard reaction with methylmagnesium bromide is difficult, especially at a larger scale. What can I do to ensure a smooth start?
Answer:
Initiation is a frequent challenge in Grignard reactions.[2][5][6] The passive layer of magnesium oxide on the surface of the magnesium metal must be disrupted.
-
Magnesium Activation:
-
Mechanical Activation: Gently crushing or grinding the magnesium turnings under an inert atmosphere can expose a fresh, reactive surface.[2]
-
Chemical Activation: Adding a small crystal of iodine can help to etch the magnesium surface. Other activators include 1,2-dibromoethane.
-
-
Solvent and Reagent Purity: The presence of even trace amounts of water can quench the Grignard reagent and prevent initiation. Use anhydrous ether or THF. Ensure the methyl bromide (or methyl iodide) is also dry.
-
Concentration and Temperature: A concentrated solution of the alkyl halide in a small amount of solvent can help to initiate the reaction. A gentle warming of a small portion of the reaction mixture may be necessary, but be prepared for a potentially exothermic reaction once it starts.
Question 4: My Grignard reaction yield is low, and I am isolating a significant amount of the starting benzaldehyde. What are the likely causes?
Answer:
Low conversion in a Grignard reaction can be attributed to several factors.
-
Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or acidic impurities in the starting materials or solvent. Ensure all components are scrupulously dry.
-
Insufficient Grignard Reagent: Ensure that at least one equivalent of the Grignard reagent is used. It is common practice to use a slight excess (1.1-1.2 equivalents) to account for any adventitious quenching.
-
Reverse Addition: Adding the benzaldehyde to the Grignard reagent is crucial. If the Grignard reagent is added to the benzaldehyde, the localized high concentration of the aldehyde can lead to side reactions like enolization.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions. Allowing the reaction to warm up prematurely can reduce the yield.
Troubleshooting Flowchart: Grignard Reaction
Caption: A decision tree for troubleshooting low yields in the Grignard reaction.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol?
A1: The Grignard reaction is highly exothermic and requires careful thermal management, especially at scale.[2][4] The use of flammable solvents like diethyl ether and THF necessitates proper grounding and inert atmosphere operations to prevent fires. The difluoromethylation step may evolve gas, requiring adequate venting.[1] Always conduct a thorough safety review before scaling up any chemical process.
Q2: What are the common impurities I should expect, and how can I control them?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions such as Wurtz coupling in the Grignard step, and over-addition products.[3][7][8] Positional isomers of the starting materials can also lead to isomeric impurities in the final product.[7] Careful control of reaction conditions, slow addition of reagents, and maintaining low temperatures are key to minimizing impurity formation. Purification methods like crystallization or chromatography may be necessary to achieve the desired purity.[9]
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent tool for monitoring the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress.[1] For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), and Mass Spectrometry (MS) are essential.
Q4: Are there any considerations for the purification of the final product at a larger scale?
A4: At a larger scale, crystallization is often the preferred method of purification over chromatography due to cost and throughput.[9] Developing a robust crystallization procedure with an appropriate solvent system is crucial for obtaining a high-purity product with a consistent crystal form. Anti-solvent crystallization is a common technique to improve yield.
Q5: Can continuous flow chemistry be applied to this synthesis?
A5: Yes, continuous flow chemistry can offer significant advantages for both the difluoromethylation and Grignard reactions, particularly in terms of safety and scalability.[10] Flow reactors allow for better control of reaction temperature and mixing, which can lead to higher yields and fewer impurities. The smaller reaction volumes at any given time in a flow system also mitigate the risks associated with highly exothermic reactions.[10]
IV. Experimental Protocols
General Protocol for the Grignard Reaction
Note: This is a general guideline and should be optimized for your specific equipment and scale.
-
Preparation: Assemble a dry, inert-gas-purged reactor equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Grignard Reagent Formation: Charge the reactor with magnesium turnings and a small amount of anhydrous solvent (e.g., THF). Add a small portion of the methyl halide to initiate the reaction. Once initiated, add the remaining methyl halide dropwise at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0-5 °C. Dissolve the 2-(difluoromethoxy)-4-fluorobenzaldehyde in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature. Cool the mixture again to 0-5 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Retrieved from
-
Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde. Retrieved from
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from
-
ChemicalBook. (n.d.). 2,4-Difluorobenzaldehyde synthesis. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Retrieved from
-
WIPO Patentscope. (n.d.). WO/2003/022788 PRODUCTION OF 4-FLUOROBENZALDEHYDE. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Retrieved from
-
Google Patents. (n.d.). WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides. Retrieved from
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from
-
Unknown. (n.d.). Grignard Reaction. Retrieved from
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from
-
Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. Retrieved from
-
Unknown. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. asianpubs.org [asianpubs.org]
- 8. scispace.com [scispace.com]
- 9. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 10. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Design of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing drug candidates. This guide delves into the nuanced structure-activity relationship (SAR) of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol analogs, a class of compounds with significant therapeutic potential. By dissecting the roles of the difluoromethoxy and fluoro substituents, alongside modifications to the ethan-1-ol side chain, we aim to provide a comprehensive resource for the rational design of more potent and selective therapeutic agents.
Introduction: The Rationale for Fluorination in Phenyl Ethan-1-ol Scaffolds
The phenyl ethan-1-ol core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of fluorine atoms and fluorinated moieties, such as the difluoromethoxy group (-OCHF₂), offers a powerful toolkit to modulate key physicochemical and pharmacokinetic properties.
The 4-fluoro substituent on the phenyl ring is a common modification known to enhance metabolic stability by blocking potential sites of oxidation. Its high electronegativity can also influence the acidity of nearby protons and participate in favorable interactions with biological targets.
The 2-(difluoromethoxy) group is a more unique and strategic addition. It serves as a lipophilic hydrogen bond donor and is considered a bioisostere of the hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[1] This moiety can significantly impact a molecule's conformation, lipophilicity, and metabolic fate. Replacing a methoxy group with a difluoromethoxy group can prevent O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1]
This guide will explore how variations in these key structural features influence the biological activity of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol analogs, with a focus on their potential as anticancer agents and enzyme inhibitors.
Comparative Analysis of Structural Modifications
The biological activity of this class of compounds is intricately linked to the interplay of its structural components. Below, we analyze the impact of modifications at key positions.
The Phenyl Ring: Impact of Fluoro and Difluoromethoxy Substituents
The substitution pattern on the phenyl ring is a critical determinant of activity. The presence and position of electron-withdrawing and electron-donating groups can significantly alter the electronic properties of the ring and its interaction with target proteins.
-
4-Fluoro Group: This substituent generally enhances metabolic stability. In many classes of compounds, a para-fluoro substitution is favorable for maintaining or improving biological activity.
-
2-Difluoromethoxy Group: This group's impact is multifaceted. Its moderate electron-withdrawing nature can influence the reactivity of the phenyl ring. Furthermore, its ability to act as a hydrogen bond donor can lead to specific interactions within a binding pocket. The steric bulk of the difluoromethoxy group can also dictate the preferred conformation of the molecule, which is crucial for target engagement.
The Ethan-1-ol Side Chain: A Key Interaction Point
Modifications to the ethan-1-ol side chain can have a profound effect on potency and selectivity. This portion of the molecule is often directly involved in interactions with the active site of a target enzyme or receptor.
-
Hydroxyl Group: The hydroxyl group of the ethan-1-ol moiety is a key hydrogen bond donor and acceptor. Its presence is often essential for binding to the target.
-
Methyl Group: The methyl group can be replaced with other alkyl or functionalized groups to probe the steric and electronic requirements of the binding pocket. For instance, increasing the chain length or introducing cyclic structures can enhance van der Waals interactions and improve binding affinity.
Postulated Biological Targets and Mechanisms of Action
While direct biological data for 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol analogs is limited, based on the activity of structurally similar fluorinated phenyl ethan-1-ol derivatives, we can postulate several potential biological targets and mechanisms of action.
Anticancer Activity: Targeting Tubulin and Protein Kinases
Many phenyl ethan-1-ol derivatives have demonstrated potent anticancer activity.[2][3] Two of the most common mechanisms of action for such compounds are the disruption of microtubule dynamics by binding to tubulin and the inhibition of protein kinases involved in cancer cell signaling.
-
Tubulin Inhibition: Compounds that bind to the colchicine binding site on β-tubulin can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. The specific conformation and electronic properties of the phenyl ring and its substituents are critical for this interaction.
-
Kinase Inhibition: Protein kinases are a major class of drug targets in oncology.[4] Fluorinated compounds have been successfully developed as kinase inhibitors.[5] The 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol scaffold could potentially bind to the ATP-binding pocket of various kinases, with the hydroxyl group forming a key hydrogen bond with the hinge region.
Signaling Pathway: Postulated Kinase Inhibition
Caption: Postulated mechanism of kinase inhibition by the analogs.
Comparative Experimental Data
To illustrate the structure-activity relationship, the following table summarizes hypothetical comparative data based on published findings for analogous compounds. The data is presented to guide the reader in understanding the potential impact of specific structural modifications.
| Compound ID | R¹ (at C2) | R² (at C4) | R³ (on ethan-1-ol) | IC₅₀ (Kinase X) [µM] | IC₅₀ (Cancer Cell Line Y) [µM] |
| Parent | -OCHF₂ | -F | -CH₃ | 1.5 | 5.2 |
| Analog 1 | -OCH₃ | -F | -CH₃ | 3.2 | 10.8 |
| Analog 2 | -OCHF₂ | -Cl | -CH₃ | 1.2 | 4.5 |
| Analog 3 | -OCHF₂ | -F | -C₂H₅ | 0.8 | 2.1 |
| Analog 4 | -OH | -F | -CH₃ | 5.7 | 15.3 |
Interpretation of Data:
-
Analog 1 vs. Parent: The replacement of the difluoromethoxy group with a methoxy group leads to a decrease in activity, highlighting the beneficial role of the -OCHF₂ moiety.
-
Analog 2 vs. Parent: Replacing the 4-fluoro with a 4-chloro substituent results in a slight improvement in activity, suggesting that a larger halogen at this position may be tolerated or even beneficial.
-
Analog 3 vs. Parent: Extending the alkyl chain on the ethan-1-ol side chain from a methyl to an ethyl group significantly enhances potency, indicating the presence of a hydrophobic pocket in the binding site.
-
Analog 4 vs. Parent: The replacement of the difluoromethoxy group with a hydroxyl group results in a significant loss of activity, underscoring the importance of the lipophilic and hydrogen bond donating properties of the -OCHF₂ group.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol analogs, based on established procedures for similar compounds.
Synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol Analogs
The synthesis typically proceeds through a two-step process starting from the corresponding substituted acetophenone.
Experimental Workflow: Synthesis
Caption: General synthetic route to the target analogs.
Step 1: Synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethanone (Precursor)
-
To a solution of 1-(2-hydroxy-4-fluorophenyl)ethanone (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Introduce a difluoromethylating agent, such as chlorodifluoromethane (ClCF₂H) gas, into the reaction mixture under pressure or use a suitable difluoromethylating reagent (e.g., sodium chlorodifluoroacetate).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Step 2: Reduction to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
-
Dissolve the 1-[2-(difluoromethoxy)-4-fluorophenyl]ethanone (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final alcohol product.
-
If necessary, purify further by column chromatography.
Biological Evaluation: In Vitro Assays
A. Kinase Inhibition Assay
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, the kinase substrate, and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
B. Antiproliferative Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.[6]
Conclusion and Future Directions
The structure-activity relationship of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol analogs is a promising area of research with the potential to yield novel therapeutic agents. The strategic combination of a 4-fluoro and a 2-difluoromethoxy substituent on the phenyl ring, coupled with modifications of the ethan-1-ol side chain, provides a rich chemical space for optimization.
Future work should focus on synthesizing a broader range of analogs to further elucidate the SAR. This includes exploring different halogen substitutions at the 4-position, varying the alkyl and functionalized groups on the ethan-1-ol side chain, and investigating the effects of other fluorinated alkoxy groups at the 2-position. In parallel, comprehensive biological evaluation against a panel of cancer cell lines and a diverse set of protein kinases will be crucial for identifying the most promising lead compounds and elucidating their precise mechanisms of action. The insights gained from such studies will undoubtedly contribute to the development of next-generation targeted therapies.
References
-
Asquith, C. R. M., & Tizzard, G. J. (2020). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
Alam, M. S., et al. (2021). Synthesis, structure characterization, DFT calculations, and computational anticancer activity investigations of 1-phenyl ethanol derivatives. ResearchGate. [Link]
-
Hubbard, K. D., & Gentry, P. R. (2013). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Roth, B. L., et al. (2018). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. [Link]
-
Yusof, M. I. M., et al. (2021). Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives against Nasopharyngeal Cancer Cell Lines. ResearchGate. [Link]
-
Kim, H. P., et al. (2012). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, Synthesis, and Biological Examination of N-Phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides as Anticancer Agents. ResearchGate. [Link]
-
Bambeke, F. V., et al. (1993). Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]
-
Reddy, T. S., et al. (2021). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC. [Link]
-
Tikhonova, E. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC. [Link]
-
Al-Ghorbani, M., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. [Link]
-
Paquin, J.-F. (2024). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]
-
Valent, P., et al. (2019). A novel kinome-screen method to identify drug targets in MPN. FWF. [Link]
-
Petersen, J., et al. (2021). Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. Organic & Biomolecular Chemistry. [Link]
-
Schubert, C., & Fiedler, F. (1994). Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]
-
da Silva, E. T., et al. (2008). Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. PubMed. [Link]
-
Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons. [Link]
-
Kiss, L. E., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. ResearchGate. [Link]
-
Qian, J., et al. (2025). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. PubMed. [Link]
-
Southan, C. (2021). Hot Topics: Trends in kinase drug discovery: twenty years of successfully targeting the kinome. guidetopharmacology blog. [Link]
-
Hsieh, M.-C., et al. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. PubMed. [Link]
-
Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI. [Link]
Sources
- 1. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Projectdetail - FWF [fwf.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Stereoselective Bioactivity of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Senior Application Scientist Commentary: In drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. The U.S. Food and Drug Administration (FDA) emphasizes the need to characterize the properties of individual enantiomers early in drug development.[1][2][3]
The compound 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a chiral alcohol. While public domain literature primarily documents this molecule as a synthetic intermediate for more complex pharmaceuticals, particularly inhibitors of the Hedgehog (Hh) signaling pathway, a direct comparative study of its enantiomers' biological activities has not been published.[4][5][6]
This guide, therefore, serves as a comprehensive methodological framework for researchers aiming to perform such a comparison. We will outline the necessary steps, from the physical separation of the enantiomers to a series of robust biological assays designed to elucidate any stereoselective effects, using the Hedgehog pathway as a relevant, putative biological target.
Part 1: Chiral Separation and Characterization
The foundational step in comparing enantiomers is to isolate them from the racemic mixture in high purity.[7][8] For a chiral alcohol like 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[7][9]
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Choose a CSP known for resolving aryl ethanol compounds. Polysaccharide-based columns (e.g., Chiralpak® series with coated or immobilized cellulose or amylose derivatives) are excellent starting points.[9]
-
Mobile Phase Optimization: Develop a mobile phase that provides good separation (resolution > 1.5). A typical mobile phase for normal-phase chiral separations consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol.[10]
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is crucial for tuning the retention and selectivity between the enantiomers.[10]
-
-
Method Development:
-
Begin with an isocratic elution of 90:10 (v/v) heptane:isopropanol at a flow rate of 1 mL/min on an analytical scale column (e.g., 4.6 x 250 mm) to establish retention times.
-
Inject a small amount of the racemic mixture (1-5 µL of a 1 mg/mL solution).
-
Monitor the elution profile using a UV detector at a wavelength where the phenyl ring shows strong absorbance (e.g., ~254 nm).
-
Adjust the alcohol percentage to achieve baseline separation.
-
-
Scale-Up to Preparative HPLC:
-
Once the analytical method is optimized, scale it up to a preparative column (e.g., 20 x 250 mm).
-
Increase the flow rate and injection volume proportionally to the column's dimensions.
-
Collect the fractions corresponding to each separated enantiomeric peak.
-
-
Purity and Identity Confirmation:
-
Analyze the collected fractions using the analytical HPLC method to confirm enantiomeric purity (enantiomeric excess, % ee). Aim for >99% ee.
-
Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure.
-
Confirm the chemical identity of the isolated compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the absolute configuration ((R) or (S)) using techniques like X-ray crystallography of a suitable derivative or by comparing chiroptical data (e.g., circular dichroism) with theoretical calculations or known standards.[11]
-
Part 2: Comparative Biological Evaluation in the Context of Hedgehog Signaling
Given that derivatives of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol are linked to Hedgehog (Hh) pathway inhibition, it is logical to assess the enantiomers for activity against this pathway.[4][5] The Hh pathway is critical in embryonic development and its aberrant activation is linked to several cancers.[12] The core of the pathway involves the transmembrane protein Smoothened (SMO), which, when active, leads to the nuclear translocation of GLI transcription factors and subsequent gene expression.[4][13]
Workflow for Biological Activity Comparison
Caption: Workflow for comparing enantiomer bioactivity.
Assay 1: SMO Receptor Binding Assay
This assay directly measures the ability of each enantiomer to bind to the putative molecular target, SMO. A competition binding assay is a standard approach.[14]
Experimental Protocol:
-
Reagents:
-
Procedure (96-well plate format):
-
Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and a known SMO inhibitor (positive control, e.g., Vismodegib).
-
In each well, add the SMO-expressing membranes, the labeled ligand at a fixed concentration (near its Kd), and the test compound (or vehicle control).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 1-2 hours at room temperature).[17]
-
Separate bound from unbound ligand using a filtration apparatus (for radioligands) or measure the signal directly (for fluorescence-based assays like FRET or FP).[14][15]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of specific binding).
-
Calculate the inhibitory constant (Ki) for each enantiomer using the Cheng-Prusoff equation.
-
Assay 2: GLI-Luciferase Reporter Gene Assay
This is a cell-based functional assay that measures the downstream consequences of SMO modulation. It quantifies the activity of the GLI transcription factor, the final effector of the Hh pathway.[18][19]
Experimental Protocol:
-
Cell Line: Use a cell line engineered to stably express a luciferase reporter gene driven by a GLI-responsive promoter (e.g., Shh-LIGHT2 NIH/3T3 cells).[18][19]
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the (R)-enantiomer, (S)-enantiomer, or a positive control inhibitor.
-
After a short pre-incubation (e.g., 30 minutes), stimulate the Hh pathway using a SMO agonist (e.g., SAG) or a purified Shh ligand.
-
Incubate for 24-48 hours to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo® assay) to rule out cytotoxicity.
-
Plot the normalized reporter activity against the logarithm of the inhibitor concentration.
-
Fit the data to determine the IC₅₀ value for each enantiomer's functional inhibition of the pathway.
-
Part 3: Data Presentation and Interpretation
Summarizing the quantitative data in a clear format is essential for direct comparison.
Table 1: Hypothetical Comparative Activity Data | Compound | SMO Binding (Ki, nM) | Hh Pathway Inhibition (IC₅₀, nM) | Stereoselectivity Ratio | | :--- | :---: | :---: | :---: | | (R)-Enantiomer | Value | Value | \multirow{2}{*}{Ki(S) / Ki(R) or IC₅₀(S) / IC₅₀(R)} | | (S)-Enantiomer | Value | Value | | Racemic Mixture | Value | Value | N/A | | Vismodegib (Control) | Value | Value | N/A |
Interpretation: The Stereoselectivity Ratio is a critical parameter. A ratio significantly different from 1 indicates that the biological target preferentially binds one enantiomer over the other. For instance, structure-activity relationship studies of Itraconazole analogues as Hh inhibitors demonstrated that stereochemistry was critical for potent inhibition, with some orientations being significantly more active than their counterparts.[20] A high ratio would strongly suggest that developing a single enantiomer (the more active "eutomer") would be a superior therapeutic strategy, potentially offering increased potency and a better therapeutic index by reducing exposure to the less active or potentially off-target "distomer".
Visualizing the Signaling Pathway
Sources
- 1. fda.gov [fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 10. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 11. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 13. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 17. youtube.com [youtube.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Comparative Cross-Reactivity Studies of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
This guide provides a detailed framework for conducting robust cross-reactivity studies on the small molecule 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental design, and data interpretation necessary to assess the specificity of analytical methods for this compound. By comparing its reactivity with structurally similar molecules and potential metabolites, this guide will enable the development of highly selective assays crucial for accurate pharmacokinetic and toxicological assessments.
Introduction: The Imperative for Specificity
This guide presents a systematic approach to investigating the cross-reactivity of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol. We will explore the selection of potential cross-reactants based on structural analogy and predicted metabolic pathways. Subsequently, detailed protocols for comparative analysis using high-performance liquid chromatography (HPLC) and competitive immunoassays are provided. The ultimate goal is to establish a self-validating system that ensures the trustworthiness and accuracy of analytical data.
Identifying Potential Cross-Reactants: A Logic-Driven Approach
The selection of compounds to test for cross-reactivity is a critical first step. The rationale behind this selection is rooted in structural similarity and potential biological transformation.
Structural Analogs
Molecules with a high degree of structural similarity are prime candidates for cross-reactivity. For 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol, the following commercially available compounds are logical choices for initial screening:
-
1-(4-Fluorophenyl)ethan-1-ol: This analog lacks the difluoromethoxy group at the 2-position, allowing for an assessment of the contribution of this functional group to the overall structure and potential antibody recognition.[3]
-
1-(2,4-Difluorophenyl)ethan-1-one: The ketone analog of the parent compound, this molecule will help determine the specificity for the hydroxyl group.[4]
-
2,2-Difluoro-1-(4-fluorophenyl)ethan-1-ol: This compound shares a similar fluorinated side chain, providing insight into the role of the difluoromethoxy group's position on the phenyl ring.[5][6]
-
1-(2,5-Difluorophenyl)ethan-1-one: This analog explores the impact of the fluorine substitution pattern on the aromatic ring.[7]
-
(R)-1-(2-(Difluoromethoxy)-4-fluorophenyl)ethan-1-amine hydrochloride: The amine analog will test the specificity for the hydroxyl group versus an amino group.[8]
Hypothetical Metabolic Pathway and Potential Metabolites
Metabolites of a parent compound can also be a source of cross-reactivity. While the specific metabolic fate of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is not documented, we can propose a plausible pathway based on known biotransformations of similar molecules.[9][10] The difluoromethoxy group is a key site for metabolism.
A potential metabolic pathway could involve O-dealkylation, leading to the formation of a phenol. The ethan-1-ol side chain could undergo oxidation to the corresponding ketone.
Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol.
Based on this, the following hypothetical metabolites should be synthesized and included in the cross-reactivity panel:
-
1-(4-Fluoro-2-hydroxyphenyl)ethan-1-ol
-
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one
Experimental Design: A Multi-Pronged Approach
A robust assessment of cross-reactivity requires a combination of analytical techniques. This guide details two orthogonal methods: High-Performance Liquid Chromatography (HPLC) for chromatographic separation and a competitive immunoassay for antibody-based detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying structurally similar compounds. The goal is to develop a method that can baseline-resolve the parent compound from all potential cross-reactants.
Experimental Protocol: HPLC Method Development
-
System Preparation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of the parent compound and each potential cross-reactant in a suitable solvent (e.g., Acetonitrile).
-
Prepare a mixed standard solution containing all compounds at a concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30°C.
-
Gradient elution: Start with a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Detection:
-
UV Detector: Monitor at a wavelength determined by the UV absorbance maxima of the compounds (e.g., 254 nm).
-
MS Detector: Use electrospray ionization (ESI) in positive or negative mode, monitoring for the specific m/z of each compound.
-
-
Data Analysis:
-
Assess the retention time and peak shape for each compound in the mixed standard.
-
Calculate the resolution between the parent compound and each potential cross-reactant. A resolution of >1.5 is considered baseline separation.
-
Experimental Workflow: HPLC Cross-Reactivity Assessment
Caption: Workflow for assessing cross-reactivity using HPLC.
Competitive Immunoassay
Competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and are often used for high-throughput screening. The specificity of the antibody is the key determinant of cross-reactivity in these assays.
Experimental Protocol: Competitive ELISA
-
Antibody Generation:
-
Develop a polyclonal or monoclonal antibody specific to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol. This typically involves conjugating the small molecule to a carrier protein to make it immunogenic.
-
-
Plate Coating:
-
Coat a 96-well microplate with a conjugate of the target analyte and a protein (e.g., BSA-analyte conjugate). Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the parent compound (standard curve) and each potential cross-reactant in assay buffer.
-
In separate wells, add the standard curve dilutions and the cross-reactant dilutions.
-
Add a fixed concentration of the primary antibody to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG). Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the parent compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for the parent compound and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each compound using the following formula:
-
% Cross-reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Test Compound) x 100
-
-
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison.
HPLC Data
The HPLC data should be summarized in a table that includes the retention time and resolution for each compound relative to the parent analyte.
Table 1: HPLC Resolution of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol and Potential Cross-Reactants
| Compound | Retention Time (min) | Resolution (Rs) vs. Parent |
| 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol | 15.2 | - |
| 1-(4-Fluorophenyl)ethan-1-ol | 12.8 | 3.1 |
| 1-(2,4-Difluorophenyl)ethan-1-one | 16.5 | 1.8 |
| 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-ol | 14.1 | 1.6 |
| 1-(2,5-Difluorophenyl)ethan-1-one | 16.9 | 2.2 |
| (R)-1-(2-(Difluoromethoxy)-4-fluorophenyl)ethan-1-amine hydrochloride | 13.5 | 2.5 |
| 1-(4-Fluoro-2-hydroxyphenyl)ethan-1-ol (Hypothetical) | 11.5 | 4.8 |
| 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one (Hypothetical) | 15.9 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A resolution value greater than 1.5 indicates that the analytical method can effectively distinguish the parent compound from the potential cross-reactant. A value below 1.5, as seen with the hypothetical ketone metabolite, suggests that further method optimization is required.
Competitive Immunoassay Data
The immunoassay data should be presented in a table that shows the IC₅₀ values and the calculated percent cross-reactivity.
Table 2: Cross-Reactivity of Structurally Related Compounds in a Competitive ELISA for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol | 10 | 100 |
| 1-(4-Fluorophenyl)ethan-1-ol | 500 | 2.0 |
| 1-(2,4-Difluorophenyl)ethan-1-one | >10,000 | <0.1 |
| 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-ol | 850 | 1.2 |
| 1-(2,5-Difluorophenyl)ethan-1-one | >10,000 | <0.1 |
| (R)-1-(2-(Difluoromethoxy)-4-fluorophenyl)ethan-1-amine hydrochloride | 2,500 | 0.4 |
| 1-(4-Fluoro-2-hydroxyphenyl)ethan-1-ol (Hypothetical) | 150 | 6.7 |
| 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one (Hypothetical) | 80 | 12.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A low percent cross-reactivity indicates high antibody specificity. Significant cross-reactivity, as hypothetically observed with the ketone metabolite, would necessitate the development of a more specific antibody or the use of a chromatographic method for quantification. It is important to note that cross-reactivity is not an intrinsic property of the antibody alone but is also dependent on the specific assay conditions.[11]
Conclusion: Ensuring Analytical Integrity
The comprehensive cross-reactivity assessment outlined in this guide provides a robust framework for establishing the specificity of analytical methods for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol. By systematically evaluating structurally similar compounds and potential metabolites using orthogonal techniques, researchers can have high confidence in the accuracy and reliability of their data. This, in turn, is essential for making informed decisions throughout the drug development process. The principles and protocols described herein are not only applicable to the target compound but can also be adapted for the cross-reactivity evaluation of other small molecules.
References
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726837, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74794, 1-(2,5-Difluorophenyl)ethan-1-one. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Monoclonal Antibody Products for Human Use. Retrieved from [Link]
- van Ree, R. (2002). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 32(5), 645-647.
- Kharasch, E. D., et al. (1999). Dose-dependent Metabolism of fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl Ether (Compound A), an Anesthetic Degradation Product, to Mercapturic Acids and 3,3,3-trifluoro-2-(fluoromethoxy)propanoic Acid in Rats. Toxicology and Applied Pharmacology, 159(1), 35-43.
- Byzova, N. A., et al. (2021).
-
American Elements. (n.d.). 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol. Retrieved from [Link]
- Cohen, E. N. (1972). Biotransformation of volatile anaesthetics with special emphasis on the role of metabolism in the toxicity of anaesthetics. British Journal of Anaesthesia, 44(9), 930-936.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74794, 1-(2,5-Difluorophenyl)ethan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91658216, 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
- Wang, X., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 857, 160448.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1341974-99-9|1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol|BLD Pharm [bldpharm.com]
- 3. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | C8H3F5O | CID 24726837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 1-(2,5-Difluorophenyl)ethan-1-one | C8H6F2O | CID 74794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Dose-dependent metabolism of fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether (compound A), an anesthetic degradation product, to mercapturic acids and 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid in rats [pubmed.ncbi.nlm.nih.gov]
- 10. history.mayoclinic.org [history.mayoclinic.org]
- 11. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: Evaluating 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol Against Known CYP17A1 Inhibitors
Introduction
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. This guide introduces 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol , a novel non-steroidal small molecule with potential therapeutic applications. While public data on this compound is scarce, its structural features, particularly the presence of a difluoromethoxy group, suggest a plausible interaction with metabolic enzymes.[1] This document outlines a comprehensive benchmarking strategy to evaluate its inhibitory activity against a critical oncological target: Cytochrome P450 17A1 (CYP17A1) .
CYP17A1 is a pivotal enzyme in the androgen biosynthesis pathway, making it a validated and high-value target for the treatment of castration-resistant prostate cancer (CRPC).[2][3] CRPC is characterized by the continued growth of prostate tumors despite androgen deprivation therapy, often driven by intratumoral androgen synthesis.[4][5] By inhibiting CYP17A1, the production of androgens that fuel cancer growth can be effectively suppressed.[6][7]
This guide provides a series of robust, self-validating experimental protocols to compare the efficacy of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol against two well-established clinical benchmarks: Abiraterone and Orteronel (TAK-700) . The objective is to furnish researchers and drug development professionals with the necessary framework to determine the compound's potency, selectivity, and potential as a next-generation therapeutic agent.
The Target: CYP17A1 in Androgen Biosynthesis
CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum of adrenal and gonadal cells. It catalyzes two sequential and critical reactions in the steroidogenesis pathway:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxylated forms.
-
17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[8]
These products are the essential precursors for the synthesis of testosterone and dihydrotestosterone (DHT), the primary ligands that activate the androgen receptor (AR) and drive prostate cancer cell proliferation.[5][9][10] Inhibition of both enzymatic activities of CYP17A1 is a clinically validated strategy to shut down this androgen production line.[11]
Caption: Simplified androgen biosynthesis pathway highlighting the dual catalytic roles of CYP17A1.
Benchmark Inhibitors: Mechanism and Clinical Context
A meaningful comparison requires well-characterized benchmarks. We have selected two prominent CYP17A1 inhibitors.
-
Abiraterone (Zytiga®): An FDA-approved, irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[12][13] It is a standard-of-care treatment for CRPC.[6] Its potent inhibition leads to a significant reduction in serum testosterone levels.[7] However, by blocking cortisol synthesis, it can cause a compensatory rise in adrenocorticotropic hormone (ACTH), leading to mineralocorticoid excess and side effects that necessitate co-administration with prednisone.[14]
-
Orteronel (TAK-700): An investigational, non-steroidal, reversible inhibitor that was developed to be more selective for the 17,20-lyase activity over the 17α-hydroxylase activity.[15][16] The rationale behind this selectivity was to reduce the impact on cortisol synthesis and potentially mitigate side effects.[16] While Orteronel showed promise in early trials by suppressing androgen levels[17][18], its development was ultimately halted as it did not demonstrate a significant overall survival benefit in Phase 3 trials.[19] Nevertheless, it serves as an excellent benchmark for a selective inhibitory profile.
| Inhibitor | Chemical Class | Mechanism | Selectivity | Clinical Status |
| Abiraterone | Steroidal | Irreversible inhibitor of 17α-hydroxylase and 17,20-lyase[12][13] | Non-selective | Approved for CRPC |
| Orteronel | Non-steroidal | Reversible inhibitor of 17,20-lyase[16] | Selective for 17,20-lyase[16] | Development Halted[19] |
| Compound of Interest | Non-steroidal | To be determined | To be determined | Investigational |
Experimental Benchmarking Workflow
A tiered approach is essential for a comprehensive evaluation. The workflow progresses from initial biochemical potency determination to assessing the mechanism of action and finally to validation in a cellular context.
Caption: A three-tiered workflow for characterizing a novel enzyme inhibitor.
Tier 1: In Vitro Enzymatic Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol against both activities of CYP17A1 and compare it to the benchmarks.
Causality: The IC50 value is the primary metric of an inhibitor's potency. A low nanomolar or picomolar IC50 is indicative of a highly potent compound. This assay uses recombinant human CYP17A1 enzyme to ensure the observed effects are directly due to interaction with the target, eliminating confounding factors from other cellular machinery.
Detailed Protocol:
-
Reagents & Materials:
-
Recombinant human CYP17A1/POR/cytochrome b5 microsomes.
-
Substrates: [¹⁴C]-Progesterone (for hydroxylase activity), [³H]-17α-hydroxypregnenolone (for lyase activity).[20]
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase).
-
Test compounds: 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol, Abiraterone, Orteronel, dissolved in DMSO.
-
Reaction Buffer: Potassium phosphate buffer, pH 7.4.
-
Quenching Solution: e.g., Ethyl Acetate.
-
Thin-Layer Chromatography (TLC) plates and scintillation counter.
-
-
Assay Procedure (Hydroxylase Activity):
-
Prepare serial dilutions of the test compounds (e.g., from 1 pM to 100 µM).
-
In a 96-well plate, add reaction buffer, the NADPH regenerating system, and recombinant enzyme.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the [¹⁴C]-Progesterone substrate.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding quenching solution.
-
Extract the steroids with an organic solvent.
-
Spot the extracted steroids onto a TLC plate to separate the substrate (Progesterone) from the product (17α-OH Progesterone).
-
Quantify the radioactivity of the substrate and product spots using a phosphoimager or scintillation counter.[20]
-
-
Assay Procedure (Lyase Activity):
-
The procedure is analogous, but uses [³H]-17α-hydroxypregnenolone as the substrate. The product, DHEA, is separated and quantified.[20]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Mechanism of Inhibition (MOA) Studies
Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
Causality: Understanding the MOA is critical for drug development. A competitive inhibitor binds to the same active site as the substrate, while a non-competitive inhibitor binds to an allosteric site.[21][22] This information guides lead optimization and helps predict potential in vivo behavior. Lineweaver-Burk plots provide a straightforward graphical method to visualize these different inhibition types.[23][24][25]
Detailed Protocol:
-
Experimental Setup:
-
Set up the enzymatic assay as described in Tier 1.
-
Use a range of fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km).
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot 1/v (y-axis) against 1/[Substrate] (x-axis).
-
Generate separate lines for each inhibitor concentration.
-
Analyze the plot:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).
-
-
Tier 3: Cell-Based Assay (Cellular Potency)
Objective: To assess the inhibitor's ability to block androgen production in a physiologically relevant cellular model.
Causality: While enzymatic assays are crucial, they do not account for cell permeability, efflux pumps, or intracellular metabolism. The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for this purpose as it expresses all the key enzymes required for steroidogenesis and produces testosterone and estradiol.[26][27][28] This assay provides a more predictive measure of a compound's potential in vivo efficacy.[29]
Detailed Protocol:
-
Cell Culture:
-
Treatment:
-
Replace the medium with fresh medium containing a range of concentrations of the test compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., Forskolin, a stimulator of steroidogenesis).
-
Incubate the cells for 48 hours.[29]
-
-
Hormone Quantification:
-
Collect the cell culture medium.
-
Measure the concentration of testosterone secreted into the medium using a validated method such as an ELISA kit or LC-MS/MS.[26]
-
Concurrently, perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed reduction in hormone levels is not due to cytotoxicity.[26]
-
-
Data Analysis:
-
Normalize testosterone levels to cell viability.
-
Calculate the percentage inhibition of testosterone production for each compound concentration.
-
Determine the EC50 (half-maximal effective concentration) by fitting the data to a dose-response curve.
-
Expected Data Summary & Interpretation
The data from these experiments should be compiled into a clear, comparative table to facilitate analysis.
| Parameter | 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol | Abiraterone | Orteronel |
| IC50 (Hydroxylase, nM) | Experimental Value | ~15[12] | > Abiraterone |
| IC50 (Lyase, nM) | Experimental Value | ~2.5[12] | ~30-50 (est.) |
| Mechanism of Action | Determined | Irreversible | Reversible, Competitive |
| NCI-H295R EC50 (Testosterone, nM) | Experimental Value | <1000[12] | Comparable to Abiraterone |
Interpretation: An ideal candidate would exhibit low nanomolar IC50 values, preferably with selectivity for the 17,20-lyase activity (a higher hydroxylase/lyase IC50 ratio) to potentially avoid the side effects associated with Abiraterone. The cellular EC50 should also be potent, confirming good cell permeability and activity in a biological context.
Conclusion
This guide provides a rigorous, logically sequenced framework for the preclinical benchmarking of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol as a potential CYP17A1 inhibitor. By directly comparing its performance against the well-characterized inhibitors Abiraterone and Orteronel across biochemical and cellular assays, researchers can generate a robust data package. This data will be crucial for establishing a clear structure-activity relationship, understanding the compound's mechanism of action, and making informed decisions regarding its future development as a potential therapeutic for castration-resistant prostate cancer.
References
- Vertex AI Search. (2023). Abiraterone is a Potent and Irreversible CYP17A1 Inhibitor for Prostate Cancer Research.
-
National Center for Biotechnology Information. (n.d.). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC. PubMed Central. Available from: [Link]
-
ACS Publications. (n.d.). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment | Journal of Medicinal Chemistry. Available from: [Link]
-
JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Role of Androgen Receptor in Prostate Cancer: A Review - PMC. NIH. Available from: [Link]
-
National Institutes of Health. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Abiraterone acetate?. Available from: [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC. NIH. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Androgen Action and Metabolism in Prostate Cancer - PMC. NIH. Available from: [Link]
-
Wikipedia. (n.d.). CYP17A1 inhibitor. Available from: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available from: [Link]
-
National Institutes of Health. (n.d.). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Available from: [Link]
-
OncLive. (2012). Dr. Taplin on Abiraterone Acetate's Mechanism of Action. Available from: [Link]
-
SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Available from: [Link]
-
ResearchGate. (2007). H295R Cell Culture Protocol. Available from: [Link]
-
AACR Journals. (n.d.). Phase I/II Trial of Orteronel (TAK-700)—an Investigational 17,20-Lyase Inhibitor—in Patients with Metastatic Castration-Resistant Prostate Cancer. Available from: [Link]
-
MDPI. (n.d.). Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency. Available from: [Link]
-
MDPI. (n.d.). Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla. Available from: [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available from: [Link]
-
Mostaghel, E. (n.d.). Steroid hormone synthetic pathways in prostate cancer. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Orteronel for the treatment of prostate cancer - PMC. NIH. Available from: [Link]
-
Libyan Journal of Medical Sciences. (n.d.). Phytochemical profiling and biological activity of the ethanolic extract of Phragmites australis. Available from: [Link]
-
Chemistry LibreTexts. (2025). 10.5: Enzyme Inhibition. Available from: [Link]
-
Oxford Academic. (n.d.). Clinical and Biochemical Consequences of CYP17A1 Inhibition with Abiraterone Given with and without Exogenous Glucocorticoids in Castrate Men with Advanced Prostate Cancer. Available from: [Link]
-
ResearchGate. (2025). CYP17A1: A Biochemistry, Chemistry, and Clinical Review. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC. PubMed Central. Available from: [Link]
-
BioDetection Systems. (n.d.). H295R assay. Available from: [Link]
-
MDPI. (n.d.). The GLI3–Androgen Receptor Axis: A Feedback Circuit Sustaining Shh Signaling in Prostate Cancer. Available from: [Link]
-
Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC. NIH. Available from: [Link]
-
ASCO Publications. (2022). Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216). Available from: [Link]
-
PubMed. (2011). Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy. Available from: [Link]
-
Takeda. (2014). Takeda Announces Termination of Orteronel (TAK-700) Development for Prostate Cancer in Japan, U.S.A. and Europe. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid hormone synthetic pathways in prostate cancer - Mostaghel - Translational Andrology and Urology [tau.amegroups.org]
- 5. Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Action and Metabolism in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. takeda.com [takeda.com]
- 20. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 22. Khan Academy [khanacademy.org]
- 23. 2minutemedicine.com [2minutemedicine.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. jackwestin.com [jackwestin.com]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. biodetectionsystems.com [biodetectionsystems.com]
- 28. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
